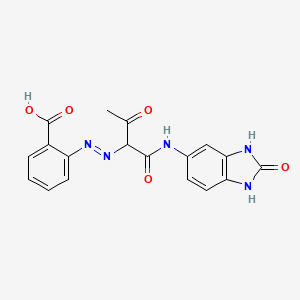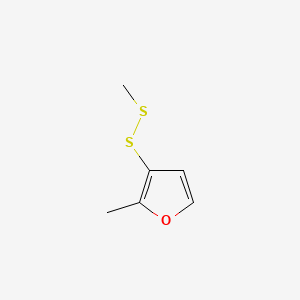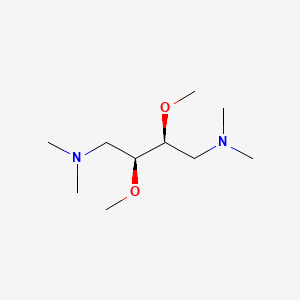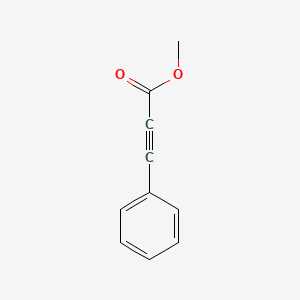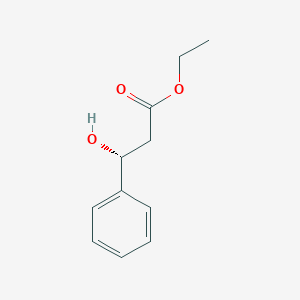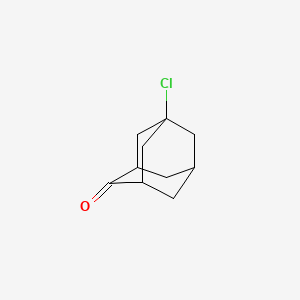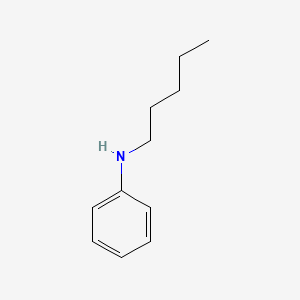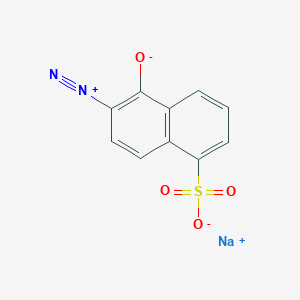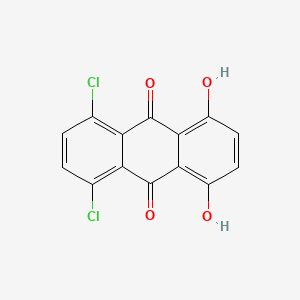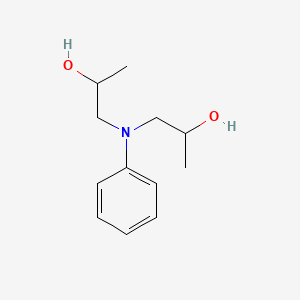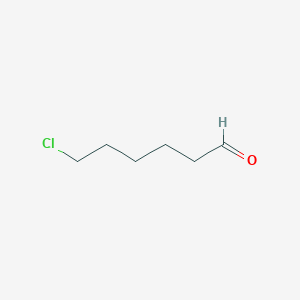
6-Chlorohexanal
Vue d'ensemble
Description
6-Chlorohexanal is a chemical compound with the molecular formula C6H11ClO . It has an average mass of 134.604 Da and a monoisotopic mass of 134.049850 Da . It is also known by other names such as 6-Chlorhexanal and 6-Chlorohexaldehyde .
Molecular Structure Analysis
The molecular structure of 6-Chlorohexanal consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The structure is linear, with the chlorine atom attached to one of the carbon atoms .Physical And Chemical Properties Analysis
6-Chlorohexanal has a density of 1.0±0.1 g/cm3, a boiling point of 187.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.4±3.0 kJ/mol, and the flash point is 83.2±13.7 °C . The index of refraction is 1.425, and the molar refractivity is 34.9±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Medicine: Hydrogel Formation
6-Chlorohexanal can be utilized in the synthesis of hydrogels, which are three-dimensional polymer networks capable of retaining large amounts of water. These hydrogels have significant applications in medicine, particularly in drug delivery systems and wound dressings . The compound’s reactivity allows for crosslinking with polymers, forming a matrix that can respond to changes in pH or temperature, making it ideal for controlled release of therapeutic agents.
Environmental Science: Chemical Visualization
In environmental science, 6-Chlorohexanal may be used as a tracer or a reactant in studies involving the visualization of chemicals within environmental samples . Techniques like two-photon excitation microscopy coupled with autofluorescence can benefit from the compound’s properties to observe the uptake and transport of chemicals in living plants, aiding in the understanding of environmental chemistry.
Materials Science: Polymer Synthesis
The reactivity of 6-Chlorohexanal makes it a valuable monomer in the synthesis of polymers with specific properties. It can be incorporated into polymer chains to introduce chlorinated side groups, which can alter the hydrophobicity, density, and reactivity of the resulting material. This has implications in creating specialized materials for coatings, adhesives, and composites .
Analytical Chemistry: Standard for Calibration
Due to its well-defined structure and properties, 6-Chlorohexanal can serve as a standard in analytical chemistry for the calibration of instruments and the validation of analytical methods. Its use can ensure accuracy and precision in quantitative chemical analysis, which is crucial for research and quality control in various industries .
Biochemistry: Enzymatic Studies
In biochemistry, 6-Chlorohexanal can be used in enzymatic studies to investigate reaction mechanisms. Its structure allows it to act as a substrate or inhibitor for certain enzymes, providing insights into enzyme specificity and catalysis. This can further our understanding of metabolic pathways and the design of enzyme-based sensors or biocatalysts .
Industrial Applications: Intermediate in Chemical Manufacturing
6-Chlorohexanal serves as an intermediate in the industrial synthesis of other chemicals. Its chlorinated aldehyde group is a reactive functional group that can undergo various chemical reactions, making it a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Safety and Hazards
Propriétés
IUPAC Name |
6-chlorohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQYWPEJQUXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349106 | |
| Record name | 6-chlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorohexanal | |
CAS RN |
52387-36-7 | |
| Record name | 6-chlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The second research paper mentions "reductions of 6-chlorohexanal by tributyltin hydride." Can you elaborate on the reaction and its significance?
A2: The paper "HOMOLYTIC CYCLIZATION ON A CARBONYL: REEXAMINATION OF REDUCTIONS OF Γ-CHLOROBUTYROPHENONE AND 6-CHLOROHEXANAL BY TRIBUTYLTIN HYDRIDE" [] investigates the mechanism of how tributyltin hydride reduces 6-chlorohexanal. While the abstract doesn't provide specific details, this type of reaction generally involves the formation of radical intermediates. Understanding this reaction mechanism can be significant in organic chemistry for several reasons:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




